(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine
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Overview
Description
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is a chiral amine compound with a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of biocatalysts, such as transaminases, is also explored to achieve high enantioselectivity and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various amine derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine: The enantiomer of the compound, with different biological activity.
1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-ol: An alcohol derivative with different chemical properties.
1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-one: A ketone derivative used in different synthetic applications.
Uniqueness
(S)-1-(2-(Trifluoromethyl)pyridin-3-yl)ethan-1-amine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9F3N2 |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)6-3-2-4-13-7(6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 |
InChI Key |
TUMNSQSQHYBWQW-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(N=CC=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=C(N=CC=C1)C(F)(F)F)N |
Origin of Product |
United States |
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